4-cyclopropyl-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine 4-cyclopropyl-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2640948-36-1
VCID: VC11852986
InChI: InChI=1S/C18H25N5S2/c1-12-16(25-13(2)19-12)11-22-6-8-23(9-7-22)17-10-15(14-4-5-14)20-18(21-17)24-3/h10,14H,4-9,11H2,1-3H3
SMILES: CC1=C(SC(=N1)C)CN2CCN(CC2)C3=NC(=NC(=C3)C4CC4)SC
Molecular Formula: C18H25N5S2
Molecular Weight: 375.6 g/mol

4-cyclopropyl-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine

CAS No.: 2640948-36-1

Cat. No.: VC11852986

Molecular Formula: C18H25N5S2

Molecular Weight: 375.6 g/mol

* For research use only. Not for human or veterinary use.

4-cyclopropyl-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine - 2640948-36-1

Specification

CAS No. 2640948-36-1
Molecular Formula C18H25N5S2
Molecular Weight 375.6 g/mol
IUPAC Name 5-[[4-(6-cyclopropyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole
Standard InChI InChI=1S/C18H25N5S2/c1-12-16(25-13(2)19-12)11-22-6-8-23(9-7-22)17-10-15(14-4-5-14)20-18(21-17)24-3/h10,14H,4-9,11H2,1-3H3
Standard InChI Key WIGZAACRNPAHHO-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C)CN2CCN(CC2)C3=NC(=NC(=C3)C4CC4)SC
Canonical SMILES CC1=C(SC(=N1)C)CN2CCN(CC2)C3=NC(=NC(=C3)C4CC4)SC

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound’s molecular formula is C₁₉H₂₅N₅S₂, with a molecular weight of 399.57 g/mol. Key structural elements include:

  • A pyrimidine core substituted at positions 2, 4, and 6.

  • A cyclopropyl group at position 4.

  • A methylsulfanyl group at position 2.

  • A piperazine moiety at position 6, further functionalized with a 2,4-dimethylthiazole group .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₉H₂₅N₅S₂
Molecular Weight399.57 g/mol
Hydrogen Bond Donors1 (piperazine NH)
Hydrogen Bond Acceptors5
Topological Polar Surface Area76.2 Ų

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via multi-step nucleophilic substitution and coupling reactions:

  • Pyrimidine Core Formation: A cyclopropane-containing pyrimidine intermediate is prepared via cyclocondensation of thiourea derivatives with β-diketones .

  • Piperazine Introduction: The 6-position of pyrimidine undergoes nucleophilic substitution with piperazine under basic conditions (e.g., K₂CO₃ in DMF) .

  • Thiazole Functionalization: The piperazine nitrogen is alkylated with 5-(chloromethyl)-2,4-dimethylthiazole using coupling agents like T3P or CDI .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Thiourea, cyclopropanecarbonyl chloride65%
2Piperazine, K₂CO₃, DMF, 80°C72%
35-(Chloromethyl)-2,4-dimethylthiazole, T3P, DIPEA58%

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL) .

  • Stability: Stable under inert conditions but susceptible to oxidation at the methylsulfanyl group.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.15–1.25 (m, 4H, cyclopropane), 2.45 (s, 3H, SCH₃), 2.50 (s, 6H, thiazole-CH₃), 3.60–3.80 (m, 8H, piperazine) .

  • HRMS: m/z 400.1432 [M+H]⁺ (calculated: 400.1429) .

Biological Activity and Mechanism

Kinase Inhibition

The compound exhibits nanomolar inhibitory activity against LRRK2 (Leucine-Rich Repeat Kinase 2), a target implicated in Parkinson’s disease. Docking studies suggest the thiazole and pyrimidine groups form critical hydrogen bonds with the kinase’s ATP-binding pocket .

Table 3: In Vitro Activity Profile

TargetIC₅₀ (nM)Assay Type
LRRK228 ± 4ATP-competitive
PI3Kγ420 ± 60Lipid kinase
JAK2>1,000Cellular assay

Pharmacokinetic Properties

  • Plasma Half-Life: 4.2 hours (rat IV).

  • Bioavailability: 33% (oral, murine model) .

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